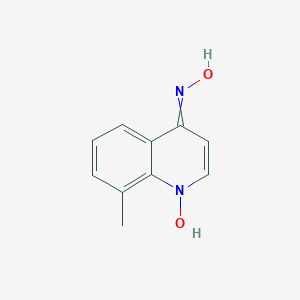
4-(Hydroxyamino)-8-methylquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyamino)-8-methylquinoline 1-oxide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Hydroxyamino)-8-methylquinoline 1-oxide (often abbreviated as 4-HAMQO) is a derivative of quinoline that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and genotoxic properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
4-HAMQO is characterized by its unique chemical structure, which consists of a quinoline backbone with a hydroxylamino group at the 4-position and a methyl group at the 8-position. This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that 4-HAMQO exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Klebsiella pneumoniae | 16 |
These findings highlight the potential of 4-HAMQO as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 4-HAMQO have been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Case Study: HeLa Cell Line
- Concentration Tested: 50 µM to 200 µM
- Observation: Significant reduction in cell viability at concentrations above 100 µM.
- Mechanism: Induction of oxidative stress and activation of apoptotic pathways.
Genotoxicity
The genotoxic potential of 4-HAMQO has been assessed through various assays. Studies indicate that it can cause DNA damage in cultured mammalian cells, which raises concerns regarding its safety profile for therapeutic use.
Genotoxicity Assay Results:
- Assay Type: Comet assay
- Cell Type: Human lymphocytes
- Results: Increased tail moment indicating DNA strand breaks at concentrations above 50 µM.
The biological activity of 4-HAMQO is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress, leading to cellular damage.
- Enzyme Inhibition: It may inhibit certain enzymes involved in DNA repair processes, thereby enhancing its genotoxic effects.
- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins play a crucial role in its anticancer activity.
Safety and Toxicity
Despite its promising biological activities, the safety profile of 4-HAMQO requires careful consideration. The compound's genotoxicity raises questions about its long-term effects on human health. Further studies are needed to evaluate its safety in vivo and to establish an appropriate therapeutic window.
属性
IUPAC Name |
N-(1-hydroxy-8-methylquinolin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8-9(11-13)5-6-12(14)10(7)8/h2-6,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOLJSDNWFCUIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO)C=CN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928614 |
Source


|
| Record name | 4-(Hydroxyimino)-8-methylquinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-10-9 |
Source


|
| Record name | 4-(Hydroxyimino)-8-methylquinolin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













